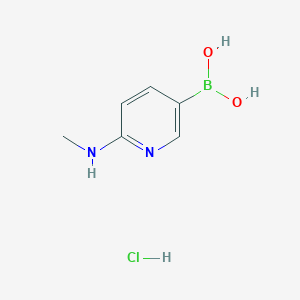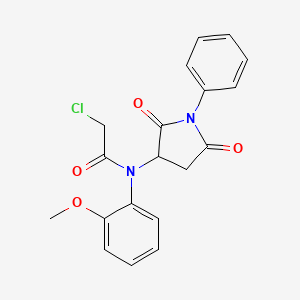
1,3-Dimethyl-2-(trichloromethoxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions . The methyl groups could be introduced using Friedel-Crafts alkylation, and the trichloromethoxy group could be introduced using a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the substituents causing variations in the electron density and reactivity of the ring .Chemical Reactions Analysis
The compound could undergo reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The presence of electron-donating methyl groups and an electron-withdrawing trichloromethoxy group would influence the positions that are most reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzene ring and the substituents. The methyl groups are likely to increase the hydrophobicity of the compound, while the trichloromethoxy group could potentially increase reactivity .Applications De Recherche Scientifique
1. Use in Binary Mixture Studies
1,3-Dimethyl-2-(trichloromethoxy)benzene has been studied in the context of binary mixtures. For instance, Meyer, Giusti, and Meyer (1979) measured the excess enthalpies of mixtures involving cyclic acetals like 1,3-dioxolane with solvents such as n-heptane, benzene, and tetrachloromethane, providing insights into the thermodynamics of these mixtures at 298.15 K (Meyer, Giusti, & Meyer, 1979).
2. Role in Organometallic Chemistry
In organometallic chemistry, 1,3-Dimethyl-2-(trichloromethoxy)benzene derivatives like 1,3-Di(2-pyridyl)benzene have been examined for their metalation behaviors with palladium(II) and platinum(II). Cárdenas et al. (1999) found that these compounds undergo regioselective orthometalation, forming complexes with unique structural characteristics, important in the study of metal-ligand interactions (Cárdenas et al., 1999).
3. Synthesis of Organic Compounds
The synthesis of various organic compounds also involves the use of 1,3-Dimethyl-2-(trichloromethoxy)benzene derivatives. Kitamura, Gondo, and Katagiri (2013) achieved the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene, demonstrating a practical approach for creating these compounds under mild conditions (Kitamura, Gondo, & Katagiri, 2013).
4. Creation of Porous Organic Polymers
In materials science, derivatives of 1,3-Dimethyl-2-(trichloromethoxy)benzene are used in creating porous organic polymers. Xiong et al. (2019) prepared carbazole-based porous organic polymers using a compound similar to 1,3-Dimethyl-2-(trichloromethoxy)benzene, demonstrating high surface areas and unique morphologies suitable for applications like iodine vapor adsorption (Xiong et al., 2019).
5. Chemical Structural Analysis
Additionally, 1,3-Dimethyl-2-(trichloromethoxy)benzene and its derivatives have been subjects of chemical structural analysis. For example, Qian et al. (2012) investigated the crystal structures of certain Schiff bases containing derivatives of this compound, revealing insights into the molecular arrangements and interactions in these compounds (Qian et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dimethyl-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIWWTZZITNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259951 | |
| Record name | Benzene, 1,3-dimethyl-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(trichloromethoxy)benzene | |
CAS RN |
1404193-73-2 | |
| Record name | Benzene, 1,3-dimethyl-2-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404193-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dimethyl-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)




![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)


![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)

![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)